molecular formula C18H16N6O3S B2524953 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1021051-14-8

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2524953
CAS No.: 1021051-14-8
M. Wt: 396.43
InChI Key: BLNLEFXJHLWKLQ-UHFFFAOYSA-N
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Description

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide, have been prepared for herbicidal applications. These compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial and Antiviral Activity

Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine class have shown promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, certain 1,2,4-triazolo[4,3-a]pyridines have been synthesized and evaluated for antimicrobial activities, proving their potential as potent antimicrobial agents (Prakash et al., 2011).

Antifungal and Insecticidal Agents

Novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, which are structurally related to this compound, have been synthesized for use as insecticidal agents. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Anti-Asthmatic Activity

A series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, which are closely related to the specified compound, have been evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some of these compounds have shown excellent anti-asthmatic activity, suggesting their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticancer Potential

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which is structurally related to the compound , have shown remarkable anticancer effects. These modifications involve replacing the acetamide group with an alkylurea moiety, leading to the synthesis of compounds with potent antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Antimalarial Agents

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, closely related to the target compound, has been synthesized and evaluated as potential antimalarial agents. Certain compounds in this series exhibited good in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide” could involve further exploration of its potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-28(26,15-7-4-10-19-13-15)20-11-12-27-17-9-8-16-21-22-18(24(16)23-17)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLEFXJHLWKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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